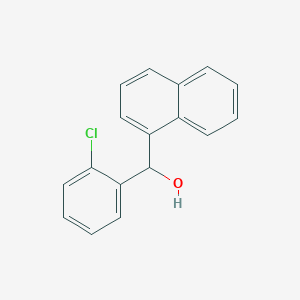

(2-Chlorophenyl)(naphthalen-1-yl)methanol

Description

(2-Chlorophenyl)(naphthalen-1-yl)methanol is a diarylmethanol derivative featuring a 2-chlorophenyl group and a naphthalen-1-yl moiety linked via a hydroxymethyl bridge. This structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and stereoelectronic effects due to the bulky naphthalene system. For example, sodium borohydride reduction of a ketone precursor—such as (2-chlorophenyl)(naphthalen-1-yl)methanone (listed in )—could yield the target alcohol, as demonstrated in the reduction of 3-(naphthalen-1-yl)isocoumarin to a related ethanol derivative .

The compound’s molecular planarity and intermolecular interactions are influenced by the naphthalene system, which may enhance π-π stacking, and the hydroxyl group, which facilitates O—H⋯O hydrogen bonding. These features are critical in determining its crystallinity and solubility .

Properties

CAS No. |

42074-40-8 |

|---|---|

Molecular Formula |

C17H13ClO |

Molecular Weight |

268.7 g/mol |

IUPAC Name |

(2-chlorophenyl)-naphthalen-1-ylmethanol |

InChI |

InChI=1S/C17H13ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17,19H |

InChI Key |

QAXUTJPIKLANIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with naphthalene in the presence of a reducing agent. One common method is the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of (2-Chlorophenyl)(naphthalen-1-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

Oxidation: (2-Chlorophenyl)(naphthalen-1-yl)ketone.

Reduction: (2-Chlorophenyl)(naphthalen-1-yl)methane.

Substitution: (2-Methoxyphenyl)(naphthalen-1-yl)methanol or (2-Cyanophenyl)(naphthalen-1-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound's structural features suggest that it may exhibit biological activity, making it a candidate for drug development. The presence of the chlorine atom can enhance its interaction with biological targets, potentially leading to improved pharmacological properties. Research indicates that compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antimicrobial properties.

Case Study: Interaction Studies

Preliminary studies have focused on the interactions of (2-Chlorophenyl)(naphthalen-1-yl)methanol with various enzymes and receptors. Such studies are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. For instance, investigations into its binding affinity to specific receptors can reveal its potential therapeutic effects.

Polymer Chemistry

(2-Chlorophenyl)(naphthalen-1-yl)methanol can be utilized as a building block in the synthesis of polymers with specific properties. Its unique structure may impart desirable characteristics such as thermal stability and mechanical strength to polymeric materials.

Environmental Applications

Pollution Control

Research has suggested that compounds with similar structures may be effective in environmental remediation processes, such as the degradation of pollutants. The chlorinated phenyl group can facilitate interactions with various environmental contaminants, potentially aiding in their removal from ecosystems.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physical Properties

- Chlorine Position: The 2-chlorophenyl group introduces ortho effects, such as restricted rotation and enhanced acidity of the hydroxyl group, compared to para-substituted analogs like (4-chlorophenyl)(naphthalen-1-yl)methanol .

Hydrogen Bonding and Crystal Packing

The hydroxyl group in (2-Chlorophenyl)(naphthalen-1-yl)methanol enables both intramolecular and intermolecular hydrogen bonds, similar to 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol, which forms zigzag chains via O—H⋯O interactions . In contrast, phosphorylated analogs like (2-Chlorophenyl)(diphenylphosphoryl)-methanol exhibit additional C—H⋯O interactions due to the phosphoryl group, leading to more complex crystal architectures .

Table 2: Hydrogen Bond Parameters

*Inferred from analogous structures.

Biological Activity

(2-Chlorophenyl)(naphthalen-1-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated phenyl group and a naphthalene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of (2-Chlorophenyl)(naphthalen-1-yl)methanol can be represented as follows:

This structure features a chlorinated phenyl ring attached to a naphthalene structure via a methanol functional group, which may enhance its reactivity and biological activity.

Studies on the biological mechanisms of (2-Chlorophenyl)(naphthalen-1-yl)methanol have indicated that it interacts with various enzymes and receptors. Interaction studies are crucial for understanding how this compound affects cellular pathways and biological processes. Preliminary studies suggest that it may exhibit significant activity against cancer cell lines, potentially by inhibiting cell proliferation or inducing apoptosis.

Anticancer Activity

Recent research has focused on the anticancer properties of derivatives related to (2-Chlorophenyl)(naphthalen-1-yl)methanol. For instance, compounds with similar structures have shown promising results against various cancer types, including colon, lung, breast, and skin cancers. The mechanism often involves disrupting microtubule dynamics or inducing cell cycle arrest .

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to (2-Chlorophenyl)(naphthalen-1-yl)methanol:

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative effects in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 33 nM. These compounds were shown to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .

- Neuroprotective Activity : Other research has indicated potential neuroprotective effects in models of ischemic injury, where compounds similar to (2-Chlorophenyl)(naphthalen-1-yl)methanol were tested for their ability to reduce neuronal damage and infarction size .

Comparative Analysis

To better understand the potential applications of (2-Chlorophenyl)(naphthalen-1-yl)methanol, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-chlorophenyl)-1H-imidazol-4-yl)methanol | Imidazole Ring | Contains an imidazole instead of a naphthalene structure |

| (1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | Pyrazole Ring | Features a pyrazole ring with different substitution patterns |

| 2-(1-methyl-1H-imidazol-2-yl)ethanol | Imidazole Ring | Different substitution pattern compared to (2-Chlorophenyl)(naphthalen-1-yl)methanol |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.